molecular formula C12H6O2S2 B8223064 thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde

thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde

Cat. No.: B8223064
M. Wt: 246.3 g/mol
InChI Key: ALRNNAIHJVWUDJ-UHFFFAOYSA-N
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Description

Benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is a compound that belongs to the family of benzo[1,2-b:4,5-b’]dithiophenes. These compounds are known for their large and rigid planar conjugated structures, making them widely used and studied building blocks for high-performance small molecule-based photovoltaic devices . The compound is characterized by its unique structure, which includes two thiophene rings fused to a benzene ring, with aldehyde groups at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde typically involves the functionalization of benzo[1,2-b:4,5-b’]dithiopheneThe reaction conditions often involve the use of reagents such as Vilsmeier-Haack reagent (POCl3/DMF) to achieve the formylation .

Industrial Production Methods

While specific industrial production methods for benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the thiophene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarboxylic acid.

    Reduction: Benzo[1,2-b:4,5-b’]dithiophene-2,6-dimethanol.

    Substitution: Various substituted benzo[1,2-b:4,5-b’]dithiophenes depending on the electrophile used.

Scientific Research Applications

Benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is primarily related to its ability to participate in conjugation and electron delocalization. The compound’s planar structure allows for efficient π-π stacking interactions, which are crucial for its performance in organic electronic devices. The aldehyde groups can also participate in various chemical reactions, enabling the compound to be functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

    Dithieno[2,3-d2’,3’-d’]benzo[1,2-b4,5-b’]dithiophene (DTBDT): A notable analogue with a larger coplanar core and extended conjugation length.

    Benzo[1,2-b4,5-b’]dithiophene-2,6-dicarboxylic acid: The oxidized form of benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde.

    Benzo[1,2-b4,5-b’]dithiophene-2,6-dimethanol: The reduced form of benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde.

Uniqueness

Benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is unique due to its specific functional groups (aldehyde) and its ability to undergo a variety of chemical reactions. Its planar structure and conjugated system make it highly suitable for applications in organic electronics, particularly in the development of high-performance photovoltaic devices .

Properties

IUPAC Name

thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O2S2/c13-5-9-1-7-3-12-8(4-11(7)15-9)2-10(6-14)16-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRNNAIHJVWUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=CC3=C1SC(=C3)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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